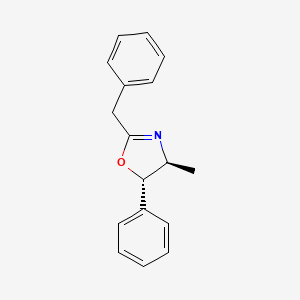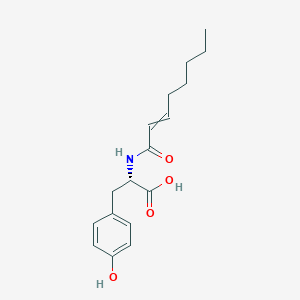
N-Oct-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oct-2-enoyl-L-tyrosine is a compound that belongs to the class of tyrosine derivatives It is characterized by the presence of an enoyl group attached to the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Oct-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with an enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like acetone to purify and refine the crude product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing L-tyrosine with acylating agents such as acetic anhydride, caustic soda liquid, and hydrochloric acid. The mixture undergoes acetylation, neutralization, crystallization, and refining to yield a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Oct-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the tyrosine moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted tyrosine derivatives .
Applications De Recherche Scientifique
N-Oct-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in protein bioconjugation and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Oct-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can interact with enzymes involved in fatty acid synthesis, leading to inhibition of these enzymes. This interaction affects the elongation cycle of fatty acids, thereby modulating lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of an enoyl group.
N-Oleoyl tyrosine: Contains an oleoyl group instead of an enoyl group.
Uniqueness
N-Oct-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
825637-80-7 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
Clé InChI |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
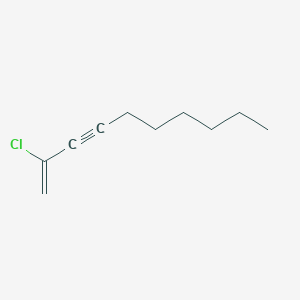

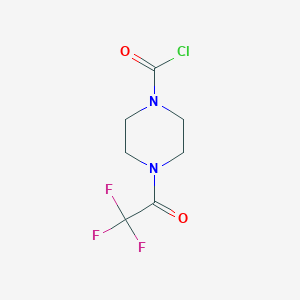
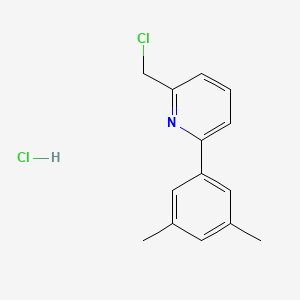
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
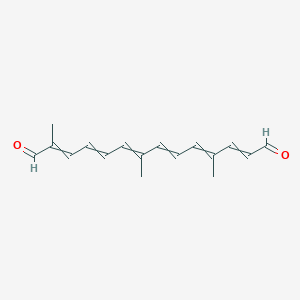

![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
